(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate
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Overview
Description
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is characterized by a bicyclic structure containing an oxabicyclo[2.2.2]octane ring system with a vinyl group and an acetate ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves multiple steps. One common synthetic route includes the following steps :
Formation of the oxabicyclo[2.2.2]octane ring system: This can be achieved through a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Introduction of the vinyl group: This step involves the addition of a vinyl group to the oxabicyclo[2.2.2]octane ring system.
Acetylation: The final step is the acetylation of the hydroxyl group to form the acetate ester.
Chemical Reactions Analysis
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.
Scientific Research Applications
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways . The vinyl group and the acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic ring system and has significant potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
The uniqueness of this compound lies in its specific combination of a vinyl group and an acetate ester, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate |
InChI |
InChI=1S/C12H18O3/c1-3-12-6-4-11(5-7-12,9-15-12)8-14-10(2)13/h3H,1,4-9H2,2H3 |
InChI Key |
HFXOVSZRMSUXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CCC(CC1)(OC2)C=C |
Origin of Product |
United States |
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